N,N-diethyl-3-methyl-4-[(Z)-2-nitroethenyl]aniline
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Overview
Description
N,N-diethyl-3-methyl-4-[(Z)-2-nitroethenyl]aniline is an organic compound characterized by its unique structure, which includes a nitroethenyl group attached to an aniline derivative. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3-methyl-4-[(Z)-2-nitroethenyl]aniline typically involves multiple steps. One common method starts with the nitration of aniline to form nitroaniline, followed by alkylation to introduce the diethyl groups. The final step involves the addition of the nitroethenyl group under controlled conditions to ensure the desired (Z)-configuration .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of metal-organic frameworks (MOFs) and other catalytic systems has been explored to optimize the synthesis, ensuring high purity and conversion rates .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-3-methyl-4-[(Z)-2-nitroethenyl]aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of N,N-diethyl-3-methyl-4-ethenylaniline.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N,N-diethyl-3-methyl-4-[(Z)-2-nitroethenyl]aniline has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a fluorescent marker due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of dyes and pigments, as well as in the development of advanced materials
Mechanism of Action
The mechanism of action of N,N-diethyl-3-methyl-4-[(Z)-2-nitroethenyl]aniline involves its interaction with specific molecular targets. The nitroethenyl group can participate in electron transfer reactions, influencing various biochemical pathways. The compound’s structure allows it to bind to specific proteins or enzymes, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-3-methylbenzamide: Known for its use as an insect repellent (DEET).
N,N-diethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]aniline: Used as a chemical indicator and dye
Uniqueness
Its ability to undergo diverse chemical reactions and its potential in scientific research make it a valuable compound for further exploration .
Properties
IUPAC Name |
N,N-diethyl-3-methyl-4-[(Z)-2-nitroethenyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-4-14(5-2)13-7-6-12(11(3)10-13)8-9-15(16)17/h6-10H,4-5H2,1-3H3/b9-8- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RATYQVVHOHJXHW-HJWRWDBZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=C[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=C\[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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